2-(2-(Methylsulfonyl)phenyl)oxirane
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Overview
Description
2-(2-(Methylsulfonyl)phenyl)oxirane is a chemical compound belonging to the class of epoxides. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by the presence of an oxirane ring attached to a phenyl group substituted with a methylsulfonyl group.
Mechanism of Action
Target of Action
The primary targets of 2-(2-(Methylsulfonyl)phenyl)oxirane are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid into prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, key pro-inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins from arachidonic acid . The downstream effects include a reduction in inflammation, pain, and fever .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylsulfonyl)phenyl)oxirane typically involves the reaction of 2-(methylsulfonyl)phenyl with an epoxidizing agent. One common method is the reaction of 2-(methylsulfonyl)phenyl with a peracid, such as m-chloroperbenzoic acid, under mild conditions to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in a controlled environment to maintain the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylsulfonyl)phenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Methylsulfonyl)phenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization processes.
Biology: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Medicine: Explored for its role in drug synthesis and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)oxirane: Similar structure but with the methylsulfonyl group at the para position.
2-(4-Methylsulfonylphenyl)indole: Contains an indole ring instead of an oxirane ring.
2-(4-Methylsulfonylphenyl)benzimidazole: Contains a benzimidazole ring instead of an oxirane ring.
Uniqueness
2-(2-(Methylsulfonyl)phenyl)oxirane is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
2-(2-methylsulfonylphenyl)oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(10,11)9-5-3-2-4-7(9)8-6-12-8/h2-5,8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHMSWBJPYBIRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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